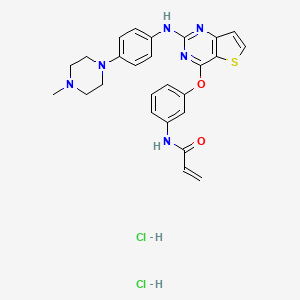

Olmutinib hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Olmutinib hydrochloride is an investigational anti-cancer drug that acts by covalently bonding to a cysteine residue near the kinase domain of the epidermal growth factor receptor (EGFR). It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with the T790M mutation of EGFR . This compound was developed by Hanmi Pharmaceutical and has been approved in South Korea for second-line treatment of NSCLC .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of olmutinib hydrochloride involves multiple steps, including the formation of an acrylamide moiety. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards. The use of advanced technologies and equipment is essential to maintain the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Olmutinib hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are evaluated for their biological activity and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Olmutinib hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of acrylamide derivatives.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Primarily used in the treatment of NSCLC with the T790M mutation of EGFR.

Industry: Employed in the development of new anti-cancer drugs and therapies.

Wirkmechanismus

Olmutinib hydrochloride exerts its effects by covalently binding to a cysteine residue near the kinase domain of mutant EGFRs. This prevents the phosphorylation of the receptor, inhibiting receptor signaling and attenuating the activation of tumor-promoting pathways . By inhibiting EGFR activation, this compound reduces cell survival and proliferation in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gefitinib: A first-generation EGFR inhibitor with reversible binding to the EGFR kinase domain.

Afatinib: A second-generation EGFR inhibitor with irreversible binding to the EGFR kinase domain.

Osimertinib: A third-generation EGFR inhibitor similar to olmutinib hydrochloride, with covalent binding to the T790M mutation.

Uniqueness

This compound is unique in its ability to selectively and irreversibly bind to the T790M mutation of EGFR, making it effective in overcoming resistance to first- and second-generation EGFR inhibitors . Its specificity for the T790M mutation allows for targeted therapy with reduced side effects compared to non-selective inhibitors .

Biologische Aktivität

Olmutinib hydrochloride, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent for treating non-small cell lung cancer (NSCLC) with the T790M mutation. This article delves into the biological activity of olmutinib, focusing on its mechanisms, clinical efficacy, and safety profile, supported by data tables and research findings.

Olmutinib selectively inhibits mutant EGFR, particularly the L858R and T790M mutations, while sparing wild-type EGFR. This selectivity is crucial as it minimizes side effects associated with conventional EGFR TKIs that affect both mutant and wild-type receptors. The compound binds covalently to the ATP-binding site of the mutant EGFR, leading to irreversible inhibition of its activity.

Key Mechanisms:

- Inhibition of ABC Transporters: Olmutinib has been shown to reverse multidrug resistance (MDR) by inhibiting the activity of ATP-binding cassette (ABC) transporters, particularly ABCG2. This action increases the intracellular accumulation of chemotherapeutic agents like doxorubicin and enhances their efficacy against resistant cancer cells .

- Targeting T790M Mutations: The compound is specifically designed to target T790M mutations that often arise after initial treatment with first or second-generation EGFR TKIs, providing a therapeutic option for patients who have developed resistance .

Clinical Efficacy

Several clinical studies have evaluated the efficacy of olmutinib in patients with T790M-positive NSCLC. The following table summarizes key findings from these studies:

These studies indicate that olmutinib demonstrates meaningful clinical activity with a manageable safety profile in patients previously treated with other EGFR TKIs.

Safety Profile

The safety profile of olmutinib has been assessed across multiple studies, revealing that while adverse events are common, they are generally manageable. The most frequently reported treatment-related adverse events include:

- Diarrhea: 59.2%

- Pruritus: 42.1%

- Rash: 40.8%

- Nausea: 39.5%

- Grade ≥3 Adverse Events: 71.6% of patients experienced significant adverse effects .

Case Studies and Research Findings

-

Case Study on Multidrug Resistance Reversal:

A study demonstrated that olmutinib significantly increased the sensitivity of chemotherapy drugs in ABCG2-overexpressing cancer cells by enhancing drug retention and reversing MDR mechanisms . This finding supports the potential for combination therapies involving olmutinib and conventional chemotherapeutic agents. -

Longitudinal Efficacy Assessment:

In a longitudinal study assessing patients who had failed previous EGFR TKI therapies, olmutinib was administered at a dose of 800 mg daily for a median duration of 6.5 months, showing an objective response rate of approximately 46% and a disease control rate of over 86% .

Eigenschaften

CAS-Nummer |

1842366-97-5 |

|---|---|

Molekularformel |

C26H28Cl2N6O2S |

Molekulargewicht |

559.5 g/mol |

IUPAC-Name |

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrochloride |

InChI |

InChI=1S/C26H26N6O2S.2ClH/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32;;/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30);2*1H |

InChI-Schlüssel |

KIHHNWDWKMJZHH-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.